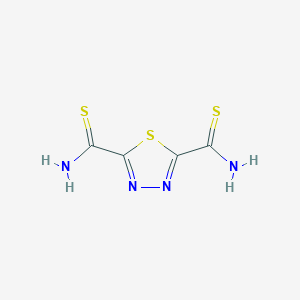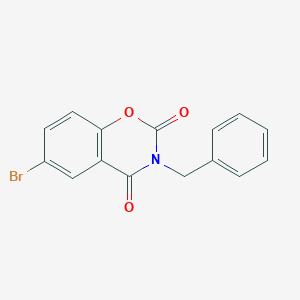
3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with a bromine atom at the 6th position and a benzyl group at the 3rd position. Benzoxazines are known for their diverse biological activities and are used in the synthesis of various biologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 2-bromoanilines with aryl isocyanates under palladium-catalyzed conditions. This method typically uses palladium acetate as the catalyst and a small molar excess of molybdenum hexacarbonyl . Another method involves the reaction of 2-aminoarylnitriles, aldehydes, and diaryliodonium salts in a three-component reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, molybdenum hexacarbonyl, and various nucleophiles. Reaction conditions often involve elevated temperatures and the use of organic solvents such as dichloromethane or toluene .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzoxazine derivatives, while cyclization reactions can produce complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of biologically active molecules.
Biology: The compound exhibits biological activity and is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyl-6-bromo-2-methoxyquinoline: This compound shares a similar benzyl and bromine substitution pattern but differs in the presence of a methoxy group and a quinoline ring.
6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: This compound has a similar benzoxazine core but features a chlorine atom and a methyl group instead of a bromine atom and a benzyl group.
Uniqueness
3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione is unique due to its specific substitution pattern and the presence of both a benzyl group and a bromine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
708230-86-8 |
|---|---|
Molekularformel |
C15H10BrNO3 |
Molekulargewicht |
332.15 g/mol |
IUPAC-Name |
3-benzyl-6-bromo-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C15H10BrNO3/c16-11-6-7-13-12(8-11)14(18)17(15(19)20-13)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
PJHMIEVEPPGCDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)
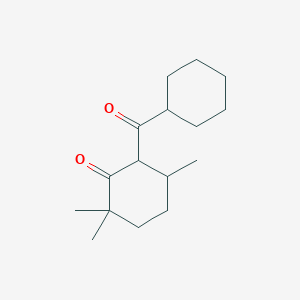
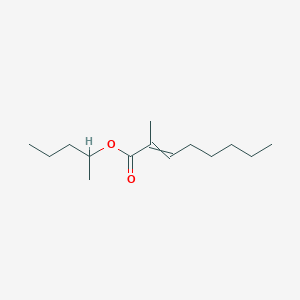

![2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione](/img/structure/B12530054.png)
![7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12530063.png)
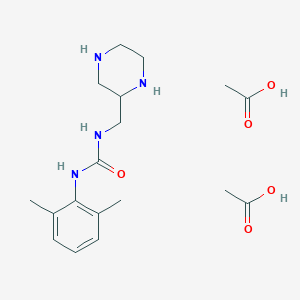

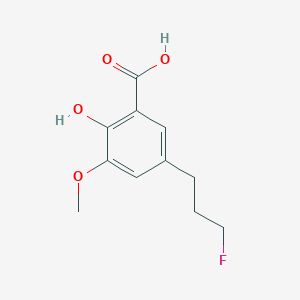
![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)
![Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]-](/img/structure/B12530095.png)
![4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B12530096.png)
![5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12530102.png)
